Iron(III) phosphate hydrate

Catalog No.
S653311
CAS No.
51833-68-2
M.F
FeH2O5P
M. Wt
168.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phosphate hydrate

CAS Number

51833-68-2

Product Name

Iron(III) phosphate hydrate

IUPAC Name

iron(3+);phosphate;hydrate

Molecular Formula

FeH2O5P

Molecular Weight

168.83 g/mol

InChI

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3

InChI Key

RQKNQWUJROKKEQ-UHFFFAOYSA-K

SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Synonyms

FePO4, ferric phosphate, ferric phosphate dihydrate, ferric phosphate hydrate, ferric phosphate, lithium salt, Li3Fe2(PO4)3, lithium ferric phosphate

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]

Catalysis:

  • Iron(III) phosphate hydrate can act as a catalyst for various organic reactions. For instance, it has been shown to promote the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones, a class of heterocyclic compounds with diverse biological activities. Source: [Iron(III) phosphate dihydrate, | 436011-250G | SIGMA-ALDRICH: ]
  • Research suggests its potential as a catalyst for the partial oxidation of methane, a process that converts methane into valuable products like methanol and formaldehyde. Source: [Iron(III) phosphate hydrate, Thermo Scientific Chemicals]

Adsorption:

  • Due to its high surface area and specific properties, iron(III) phosphate hydrate can be used as an adsorbent for various pollutants, including phosphate ions. This has potential applications in environmental remediation and water purification. Source: [Phosphate adsorption from aqueous solution by lanthanum-iron hydroxide loaded with expanded graphite]

Biomedical Applications:

  • Iron(III) phosphate hydrate is being explored for its potential applications in drug delivery and bioimaging. Its biocompatibility and controlled release properties make it a promising candidate for various biomedical applications. Source: [Recent Research on Iron Phosphate Nanoparticles: From Synthesis to Biomedical Applications: ]

Iron(III) phosphate hydrate, also known as ferric phosphate hydrate, is an inorganic compound with the formula FePO4xH2O\text{FePO}_4\cdot x\text{H}_2\text{O}, where xx represents the number of water molecules associated with each formula unit. This compound typically appears as a white to yellowish or brownish solid and is characterized by its low solubility in water, which is approximately 0.0000211g L0.0000211\,\text{g L} at 20 °C . The hydrated form of iron(III) phosphate exhibits various polymorphs, with the most common being the dihydrate form, which has two water molecules per formula unit .

Iron(III) phosphate hydrate is generally considered non-toxic [6]. However, as with any chemical, it's important to handle it with proper precautions, including wearing gloves and eye protection to avoid dust inhalation or skin contact.

Data from:

  • [Sigma-Aldrich. Iron(III) phosphate hydrate. ]
, particularly in acid-base interactions and redox reactions. For example, it can react with strong acids to release phosphoric acid and iron ions:

FePO4xH2O+2HClFeCl3+H3PO4+xH2O\text{FePO}_4\cdot x\text{H}_2\text{O}+2\text{HCl}\rightarrow \text{FeCl}_3+\text{H}_3\text{PO}_4+x\text{H}_2\text{O}

Additionally, it can be utilized in the synthesis of lithium iron phosphate, a significant cathode material for lithium-ion batteries:

Li3PO4+3FePO43LiFePO4\text{Li}_3\text{PO}_4+3\text{FePO}_4\rightarrow 3\text{LiFePO}_4

Several methods exist for synthesizing iron(III) phosphate hydrate:

  • Precipitation Method: Mixing solutions of iron(III) chloride and sodium phosphate results in the formation of iron(III) phosphate precipitate.
    FeCl3+Na3PO4FePO4+3NaCl\text{FeCl}_3+\text{Na}_3\text{PO}_4\rightarrow \text{FePO}_4+3\text{NaCl}
  • Hydrothermal Synthesis: This method involves heating a mixture of iron salts and phosphoric acid under high pressure and temperature to promote crystallization.
  • Sol-gel Process: Involves the transition of a solution into a solid gel phase, allowing for controlled synthesis conditions.

Iron(III) phosphate hydrate has several applications across different fields:

  • Corrosion Resistance: Used in coatings for metals to enhance corrosion resistance.
  • Battery Technology: Serves as a precursor for lithium iron phosphate in battery applications.
  • Pesticide: Utilized as an environmentally friendly molluscicide in agriculture.
  • Material Science: Employed in various chemical processes and as a catalyst support.

Studies on the interactions of iron(III) phosphate hydrate with other compounds have shown its potential role in catalysis and its ability to form complexes with various ligands. Research indicates that its interaction with chelating agents can enhance solubility and bioavailability, making it useful in agricultural applications .

Iron(III) phosphate hydrate shares similarities with several other compounds, including:

CompoundFormulaUnique Features
Iron(II) phosphateFe₃(PO₄)₂Lower oxidation state; less stable than Iron(III) phosphate.
Lithium iron phosphateLiFePO₄Used primarily in battery technology; high energy density.
Calcium phosphateCa₃(PO₄)₂Commonly found in biological systems; essential for bone health.
Aluminum phosphateAlPO₄Used as an adsorbent; different metal ion properties affect reactivity.

Iron(III) phosphate hydrate is unique due to its specific hydration state and its dual role as both a corrosion inhibitor and an environmentally friendly pesticide . Its low solubility also distinguishes it from other phosphates, affecting its applications in both industrial and agricultural settings.

Hydrothermal Synthesis Routes for Hydrate Formation

Hydrothermal synthesis represents the most versatile and widely employed method for preparing iron(III) phosphate hydrates with controlled phase composition and morphology [1] [2]. The fundamental mechanism involves the reaction of iron(III) precursors with phosphoric acid under elevated temperature and pressure conditions, leading to the formation of various hydrated phases depending on specific reaction parameters [1].

The primary hydrothermal route utilizes iron(III) chloride, phosphoric acid, and urea as starting materials at 180°C, resulting in the formation of four distinct compounds: iron(III) phosphate dihydrate, iron ammonium hydrogen phosphate, and complex hydroxyphosphate phases [1]. The specific product depends critically on the iron-to-phosphorus-to-carbon molar ratio in the reaction mixture [1]. Research has demonstrated that stoichiometric control allows selective formation of the desired iron(III) phosphate dihydrate phase [1].

A particularly effective approach involves the phosphation of β-iron oxyhydroxide nanorods with aqueous phosphoric acid solutions [2]. This method enables the controlled synthesis of iron phosphate dihydrates in both monoclinic and orthorhombic crystallographic phases [2]. The pH of the treatment solution serves as the primary determinant of the resulting crystallographic phase by regulating the rate of β-iron oxyhydroxide dissolution and subsequent precipitation of iron phosphates [2]. Treatment time proves decisive for morphology preservation during the synthesis process [2].

The formation mechanism differs significantly between crystallographic phases [2]. Monoclinic phase formation involves rapid iron dissolution followed by precipitation in solution, while orthorhombic phase generation proceeds through an interfacial reaction between phosphoric acid and β-iron oxyhydroxide [2]. This interfacial mechanism creates an amorphous iron phosphate layer that subsequently crystallizes into pure orthorhombic phase with increasing treatment time [2].

Temperature-dependent synthesis studies reveal optimal conditions for different morphologies [3]. Hydrothermal synthesis at temperatures ranging from 120°C to 175°C produces iron phosphate with varying crystallinity and particle size characteristics [3]. The critical temperature threshold of approximately 135°C marks the onset of rapid nucleation, as evidenced by X-ray diffraction analysis of intermediate products [3].

Synthesis MethodTemperature (°C)pHDurationProduct PhaseKey Parameters
Iron(III) chloride + phosphoric acid + urea180Not specifiedVariableIron(III) phosphate dihydrateIron:phosphorus:carbon molar ratio dependent [1]
β-Iron oxyhydroxide + phosphoric acid (monoclinic)25<3.5 (acidic)1-24 hoursMonoclinic iron(III) phosphate dihydrateFast dissolution/precipitation mechanism [2]
β-Iron oxyhydroxide + phosphoric acid (orthorhombic)25<3.5 (acidic)1-24 hoursOrthorhombic iron(III) phosphate dihydrateInterfacial reaction mechanism [2]
Co-precipitation method1001-27 daysIron(III) phosphate dihydrateReflux conditions with pH control [4]

The co-precipitation method represents an alternative hydrothermal approach utilizing iron chloride hexahydrate and phosphoric acid as starting materials [4]. This method requires precise pH adjustment to values between 1 and 2 using sodium hydroxide, followed by refluxing at 100°C for extended periods [4]. The resulting semi-crystalline iron(III) phosphate dihydrate exhibits monoclinic structure with space group P21/n [4].

Topotactic Ion-Exchange Mechanisms in Phase Transitions

Topotactic ion-exchange reactions provide a unique pathway for synthesizing specific iron phosphate hydrate phases while maintaining structural integrity during transformation [5] [6]. The most extensively studied topotactic process involves the lithium-to-hydrogen exchange in tavorite lithium iron phosphate hydroxide to produce iron(III) phosphate monohydrate [5] [6].

The ion-exchange reaction demonstrates topotactic character through structural similarity preservation between the parent lithium iron phosphate hydroxide and the resulting iron(III) phosphate monohydrate [5] [6]. Both structures feature chains of iron-oxygen octahedra interconnected through phosphate tetrahedra, creating frameworks that enclose different tunnel types [5] [6]. This structural relationship enables the exchange reaction to proceed without significant lattice disruption [5] [6].

Neutron diffraction studies have elucidated the precise hydrogen atom localization in the iron(III) phosphate monohydrate structure [5] [6]. The investigation reveals that hydrogen atoms link to oxygen atoms shared between adjacent iron-oxygen octahedra [5] [6]. The presence of these water-like groups along the iron-oxygen chains induces considerable distortion in the octahedral coordination environment [5] [6].

The topotactic mechanism extends to thermal transformation processes between different iron phosphate hydrate phases [7] [8]. Dehydration of hydrothermally prepared monoclinic and orthorhombic iron(III) phosphate dihydrates proceeds through topotactic reactions where only bonds associated with water molecules undergo cleavage [7] [8]. The resulting anhydrous phases maintain essentially identical iron-phosphorus backbone frameworks compared to their hydrated precursors [7] [8].

Crystallographic analysis confirms that topotactic dehydration produces monoclinic iron(III) phosphate with space group P21/n and lattice parameters a = 5.480 Å, b = 7.480 Å, c = 8.054 Å, β = 95.71° [7] [8]. The orthorhombic phase exhibits space group Pbca with parameters a = 9.171 Å, b = 9.456 Å, c = 8.675 Å [7] [8]. Both phases demonstrate thermal instability relative to the trigonal quartz-like iron(III) phosphate structure [7] [8].

The topotactic nature of these transformations enables preservation of morphological characteristics during phase transitions [2]. Research demonstrates that rod-shaped orthorhombic iron(III) phosphate dihydrate maintains its morphology even after annealing at 923 K, with concomitant mesopore formation [2]. This morphology retention proves advantageous for applications requiring specific particle shapes and surface area characteristics [2].

Dehydration Kinetics and Amorphous Phase Formation

The thermal dehydration of iron(III) phosphate dihydrate represents a complex multi-step process governed by nucleation and growth mechanisms [4]. Comprehensive kinetic analysis using thermogravimetric and differential thermal analysis techniques reveals that dehydration occurs through two distinct sequential processes with different activation energies and mechanisms [4].

The first dehydration process exhibits an apparent activation energy of 93.05 ± 3.80 kilojoules per mole and follows a one-dimensional Johnson-Mehl-Avrami nucleation and growth mechanism [4]. This initial stage describes the development of crystalline nuclei at grain boundaries and proceeds according to the kinetic equation: f(α₁) = 1.272(1 - α₁)[-ln(1 - α₁)]^(1-1/1.272) [4]. The process continues until approximately 27% of total conversion is achieved [4].

Subsequently, a two-dimensional nucleation and growth process becomes predominant with a lower apparent activation energy of 73.41 ± 3.14 kilojoules per mole [4]. This second stage follows the kinetic model: f(α₂) = 2.306(1 - α₂)[-ln(1 - α₂)]^(1-1/2.306) [4]. The reaction interface advances inward from the surface following this two-dimensional mechanism [4].

Thermal analysis demonstrates that complete dehydration occurs between 100°C and 220°C, with mass loss of 19.13% closely matching the theoretical value of 19.28% for removal of two water molecules [4]. The dehydration process exhibits a well-defined endothermic effect centered at 181.7°C with corresponding differential thermogravimetric maximum at 180.1°C [4].

The relationship between dehydration temperature and resulting phase structure proves critical for controlling product characteristics [9]. Dehydration at 200°C to 300°C produces a mixture of orthorhombic and monoclinic iron(III) phosphate phases [9]. Increasing temperature to 400°C-450°C transforms orthorhombic iron(III) phosphate to tridymite form with space group P63mc, while monoclinic phase remains stable in this temperature range [9].

Dehydration Temperature (°C)Mass Loss (%)Activation Energy (kJ/mol)Kinetic ModelProduct Phase
100-22019.13 (experimental)93.05 (1st process), 73.41 (2nd process)Johnson-Mehl-AvramiTridymite iron(III) phosphate [4]
200-30019.28 (theoretical)VariableMulti-step processMixed orthorhombic/monoclinic phases [9]
400-450Not specifiedNot specifiedPhase transformationTridymite iron(III) phosphate [9]
500Not specifiedNot specifiedCrystallizationα-quartz iron(III) phosphate (trigonal) [9]

Formation of α-quartz iron(III) phosphate with trigonal structure occurs at 500°C, as evidenced by appearance of characteristic diffraction peaks [9]. Pure α-quartz phase formation is achieved at 600°C dehydration temperature [9]. Further temperature increase to 650°C-700°C leads to formation of intermediate phases between α and β forms of iron(III) phosphate [9].

The amorphous phase formation pathway involves initial precipitation of amorphous ferric phosphate followed by crystallization into specific phases [10] [11]. Research demonstrates that an induction period exists during transition from amorphous to monoclinic crystalline form [11]. Both induction period duration and total phase transformation time decrease with increasing temperature [11]. The dissolution rate of amorphous iron(III) phosphate dihydrate serves as the rate-limiting step in this transformation process [11].

Mechanistic studies reveal that iron and phosphorus exist predominantly as iron hydrogen phosphate and iron dihydrogen phosphate species during the transformation process [11]. The phase transformation kinetics follow Johnson-Mehl-Avrami dynamics with calculated activation energy of 9.619 kilojoules per mole [11].

Solvothermal Approaches Using Methanol/Ethanol Systems

Solvothermal synthesis using alcohol-based solvent systems offers distinct advantages for controlling iron phosphate hydrate formation through modified solvation environments and reduced surface tension effects [12] [13] [14]. Methanol and ethanol systems provide alternative reaction media that influence nucleation kinetics, crystal growth rates, and final product morphology compared to purely aqueous systems [12] [13].

Ethylene glycol represents the most extensively investigated organic solvent for iron phosphate synthesis [14] [15] [16]. This polyol solvent enables formation of homogeneous iron phosphate nanoparticles through controlled precipitation from iron nitrate and tributyl phosphate precursors [14]. The standard precursor solution utilizes 0.2 molar concentrations of both iron and phosphate sources in denatured ethanol [14]. This formulation reduces raw material costs by approximately one-third compared to methods requiring expensive organic acids [14].

The solvothermal mechanism in ethylene glycol systems involves complex formation between iron species and the organic solvent [16]. Electrochemical studies demonstrate that direct reduction of iron(III) to metallic iron cannot occur, necessitating intermediate iron(II) species formation [16]. This stepwise reduction mechanism influences the final iron phosphate product characteristics [16].

Temperature control proves critical in alcohol-based solvothermal systems [17]. Research demonstrates that reaction temperature significantly affects particle size distribution [17]. At 160°C, optimal conditions produce iron phosphate with average particle size of approximately 0.4 micrometers [17]. Lower temperatures result in smaller particles due to increased nucleation rates without sufficient time for crystal growth [17]. Higher temperatures promote particle agglomeration through increased molecular motion and collision probability [17].

Methanol and ethanol systems enable enhanced precipitation efficiency through modification of solution dielectric properties [18]. Addition of organic solvents to aqueous iron phosphate solutions decreases dielectric constant, promoting precipitation of iron-containing phases [18]. Acetone demonstrates superior precipitation enhancement compared to ethanol due to lower dielectric constant values [18]. Volume ratios of organic solvent to aqueous solution between 7:5 prove optimal for precipitation efficiency [18].

Solvent SystemTemperature (°C)Concentration (M)Duration (hours)Product CharacteristicsKey Advantages
Ethylene glycol120-2000.2 (Fe and P)6-24Homogeneous nanoparticlesCost reduction, uniform morphology [14]
Ethanol/water mixture25-95Variable2-6Enhanced precipitationDielectric constant modification [18]
Methanol/water mixture25-95Variable2-6Controlled particle sizeNucleation rate control [18]
Polyol media200-320Variable16High crystallinityEnhanced thermal stability [12]

The polyol-mediated solvothermal process enables synthesis of high-performance iron phosphate precursors for battery applications [12]. This approach utilizes extended heating protocols at temperatures ranging from 200°C to 320°C for periods up to 16 hours [12]. The resulting products exhibit enhanced crystallinity and improved electrochemical performance compared to aqueous synthesis methods [12].

Flame spray pyrolysis represents an advanced solvothermal technique utilizing alcohol-based precursor solutions [14]. This method employs iron nitrate dissolved in ethanol with tributyl phosphate addition to achieve final concentrations of 0.2 molar for both iron and phosphate [14]. The precursor solution feeds through spray nozzles at controlled rates while oxygen serves as carrier gas [14]. Product particles collect on water-cooled filters positioned above the reaction zone [14].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51833-68-2

Dates

Modify: 2023-08-15

Effect of ferric chloride on phosphorus immobilization and speciation in Dianchi Lake sediments

Shengjian Li, Zhiguo Lin, Meng Liu, Fengzhi Jiang, Jing Chen, Xiangjun Yang, Shixiong Wang
PMID: 32315789   DOI: 10.1016/j.ecoenv.2020.110637

Abstract

Immobilization of phosphorus in lake sediments and control of internal-loading phosphorus release have become crucial aspects of eutrophication lake management. In this study, the immobilization efficiency of phosphorus by ferric chloride in Dianchi Lake sediments was investigated. In addition, effects of the dosage of ferric chloride and contact time on the release of phosphorus from sediments were investigated. Laboratory experiments revealed that ferric chloride can effectively inhibit the release of phosphorus from sediments. At a ferric chloride dosage of 10 mg/g, the total phosphorus concentration of the overlying water was reduced by ~87%. With the increase in the contact time, the amount of phosphorus immobilized by ferric chloride increased. To further evaluate the feasibility of ferric chloride for immobilising phosphorus in sediments, an amplification experiment with a water volume of 50 L was carried out. By the addition of 6 mg/g of ferric chloride, the total phosphorus concentration of the overlying water was still less than 0.01 mg/L after 100 days. At the same time, the phosphorus species in the sediment after treatment with ferric chloride were analyzed. Results revealed that ferric chloride mainly converts unstable exchangeable phosphorus (Ex-P), ferric phosphate (Fe-P) and organic phosphorus (Or-P) into more stable occluded phosphate (O-P), reducing the possible release of phosphorus from sediments. Practical applications of ferric chloride to control the release of phosphorus from Dianchi Lake sediments were discussed.


Fractionation and identification of iron-phosphorus compounds in sewage sludge

Bingqian Zhang, Lin Wang, Yongmei Li
PMID: 30784732   DOI: 10.1016/j.chemosphere.2019.02.052

Abstract

Iron (Fe) salts are widely used to remove phosphorus (P) in wastewater treatment plants (WWTPs). Understanding the existing species of iron-phosphorus compounds (FePs) in sludge is conducive to P recovery. In this study, the chemical equilibrium modeling software, sequential chemical extraction methods and instrumental analytical techniques were used to establish a reliable method for fractionation and identification of FePs in sewage sludge. Five FePs-containing sludge samples obtained in the laboratory or from WWTPs were investigated. Modified chemical extraction methods for P and Fe fractionations combined with Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analysis are preferable for qualitative and quantitative identification of FePs in sewage sludge. The analytical results revealed that more than half of P was bound to Fe in all the sludge samples. Approximately 83% and 14% of Fe was present as iron phosphates in the samples prepared in the laboratory with Fe(III) dosed to a phosphate solution and lab-scale secondary effluent, respectively. Ferrihydrite and hematite were the dominant iron oxides in these two samples, respectively. In the sludge samples collected from WWTPs, Fe bound to iron oxides (71%), mainly hematite, was the dominant Fe fraction in the returned sludge. Mature iron hydroxyphosphate together with some lepidocrocite was the dominant FePs in both the thickened sludge and mixed sludge before digestion.


Simultaneous adsorption of As(III), Cd(II) and Pb(II) by hybrid bio-nanocomposites of nano hydroxy ferric phosphate and hydroxy ferric sulfate particles coating on Aspergillus niger

Qi Liao, Guangyuan Tu, Zhihui Yang, Haiying Wang, Lixu He, Jiaqi Tang, Weichun Yang
PMID: 30797164   DOI: 10.1016/j.chemosphere.2019.02.070

Abstract

To develop an efficient, convenient and cost-effective method to simultaneously remove pollution of As(III), Cd(II) and Pb(II) in wastewater, a strategy to fabricate hybrid bio-nanocomposites ((n-HFP + n-HFS)@An) of nano hydroxy ferric phosphate (n-HFP) and hydroxy ferric sulfate (n-HFS) particles coating on Aspergillus niger was applied. The scanning electron microscope and energy dispersive spectrum analyses showed that (n-HFP + n-HFS)@An composites had been successfully developed which well solved the self-agglomeration problem of the nano particles. Comparing to the bulk nanoparticles, the adsorption rates of the (n-HFP + n-HFS)@An composites for the three metals were promoted 145.34, 28.98 and 25.18% and reached 76.84, 73.62 and 94.31%, respectively. Similarly, the adsorption capacities for As(III), Cd(II), and Pb(II) were 162.00, 205.83 and 730.79 mg/g, respectively. Moreover, the pseudo-second-order kinetic model was more relevant to the adsorption on the three metals by (n-HFP + n-HFS)@An, and adsorbing As(III) was fitted to the Freundlich isotherm model, while the adsorption on Cd(II) or Pb(II) was related to the Langmuir isotherm model. In addition, the adsorption of Cd(II) and Pb(II) was associated with transformation of hydroxyl groups and precipitation with phosphate. As(III) was adsorbed through exchange between AsO
and SO
in the (n-HFP + n-HFS)@An composites.


Chemical stress from Fe salts dosing on biological phosphorus and potassium behavior

Jie Fan, Hang Zhang, Jiasong Ye, Bin Ji
PMID: 29528310   DOI: 10.2166/wst.2017.644

Abstract

In simultaneous precipitation, interaction between chemical and biological P removal could not be ignored. This work investigated effects of ferrous sulfate and Fe precipitates on metabolic behavior of bio-P and its counter cation of potassium. After dosing, mixed liquid suspended solids (MLSS) increased 9%, pH decreased from 7.35 to 7.00, sludge volume index (SVI) decreased, electrical conductivity increased. Chemical oxygen demand (COD) and NH
removal was not affected. Fe dosing initially showed synergistic effect, and then inhibition appeared at accumulative dose above 10 mgFe/gMLSS. Both precipitate FePO
and Fe(OH)
deteriorated effluent P. FePO
dissolved 35% in anaerobic phase which failed to be totally reprecipitated in oxic phase, resulting in increased effluent P. FePO
inhibited K uptake rather than bio-P uptake. Fe(OH)
caused reduction of bio-P release, meanwhile, its inhibition on K and bio-P uptake was greater than FePO
. Phosphorus metabolism was inhibited when sludge contained 0.15 mM FePO
or 0.10 mM Fe(OH)
. Increased K/P molar ratio and coefficient b could be indicators for Fe residual in sludge. Intermittent dosing was suggested for wastewater treatment plant (WWTP) operation.


Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption

Stella Gypser, Florian Hirsch, Anja M Schleicher, Dirk Freese
PMID: 30037404   DOI: 10.1016/j.jes.2017.12.001

Abstract

Fourier-transform infrared (FT-IR) spectroscopic experiments were carried out during phosphate adsorption on highly crystalline gibbsite, poorly crystalline 2-line-ferrihydrite and amorphous iron-aluminum-hydroxide mixtures in the molar ratio 1:0, 10:1, 5:1, 1:1, 1:5, 1:10 and 0:1. The OH stretching vibrational bands were utilized to analyze changes in structural and surface OH groups during adsorption, because the position of characteristic PO vibrational bands can shift depending on reaction conditions, pH or adsorbed phosphate content. Adsorption and desorption kinetics were studied at pH6 and different initial phosphate concentrations to achieve varying phosphate coverage on the mineral surfaces. For gibbsite the formation of AlHPO
and Al
HPO
can be assumed, while for ferrihydrite, a FeHPO
or Fe
PO
complex and the precipitation of FePO
with longer equilibration time were proposed. Fe
HPO
or a Fe
PO
surface complex was deduced for Fe-hydroxides, an AlH
PO
surface complex was identified for Al-hydroxide, and both displayed either hydrogen bonds to neighboring hydroxyl groups or hydrogen bonds to outer-sphere complexes. Fe:Al-hydroxide mixtures with high Al ratios showed a low phosphate desorption rate, while ferrihydrite and the Fe:Al-hydroxide mixtures with high Fe ratios had almost negligible desorption rates. It was concluded that within the weakly associated amorphous FeO(OH) materials, FePO
precipitated, which was bound by outer-sphere hydrogen bonds. With high Al ratios, desorption increased, which indicated weaker phosphate binding of both inner-sphere and outer-sphere complexes and hence, either no or minor quantities of precipitate. Ferrihydrite showed a more rigid structure and a lower extent of precipitation compared to amorphous Fe-hydroxide.


Simultaneous release of polyphosphate and iron-phosphate from waste activated sludge by anaerobic fermentation combined with sulfate reduction

Peishan Hu, Jianyong Liu, Liang Wu, Lianpei Zou, Yu-You Li, Zhi Ping Xu
PMID: 30268013   DOI: 10.1016/j.biortech.2018.09.117

Abstract

Iron is widely used in sewage treatment systems and enriched into waste activated sludge (WAS), which is difficult and challenging to phosphorus (P) release and recovery. This study investigated simultaneous release performance of polyphosphate and iron-phosphate from iron-rich sludge via anaerobic fermentation combined with sulfate reduction (AF-SR) system. Batch tests were performed, with results showing that AF-SR system conducted a positive effect due to the relatively low solubility of ferrous sulfide in comparison with ferric phosphate precipitates. Simulation study was performed to investigate the total P release potential from actual waste activated sludge, finding that about 70% of the total P could release with the optimized pH of 7.0-8.0 and the theoretical S
/Fe
molar ratio of 1.0. A potential new blueprint of a wastewater treatment plant based on AF-SR system, towards P, N recovery and Fe, S, C recycle, was finally proposed.


FePO

Ying Wang, Min-Qiang Wang, Ling-Li Lei, Zhao-Yang Chen, Ying-Shuai Liu, Shu-Juan Bao
PMID: 29594540   DOI: 10.1007/s00604-018-2691-z

Abstract

FePO
is biocompatible and can act as a kind of promising enzyme mimetic. Unfortunately, the electrical conductivity of FePO
is poor. In order to enhance its conductivity, FePO
was embedded into nanofibers consisting of amorphous carbon and reduced graphene oxide (rGO) by an electrospinning technique. As a sensing material for monitoring superoxide anion (O
) and typically operated at 0.5 V (vs. SCE), it displays high sensitivity (9.6 μA⋅μM
⋅cm
), a low detection limit (9.7 nM at S/N = 3), a wide linear response range (10 nM to 10 μM), and fast response (1.6 s). Due to its low detection limit and fast response, the sensor in our perception has a large potential for detecting superoxide anions released by HeLa cancer cells. Graphical abstract Schematic of the microstructure of FePO
/C and FePO
/rGO-C nanofibers, a photograph of cancer cells (HeLa), and the electrochemical response towards O
of the sensor.


Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH

Isabel Iglesias, José A Huidobro, Belén F Alfonso, Camino Trobajo, Aránzazu Espina, Rafael Mendoza, José R García
PMID: 31991758   DOI: 10.3390/ijms21030781

Abstract

The hydrothermal synthesis and both the chemical and structural characterization of a diamin iron phosphate are reported. A new synthetic route, by using
-butylammonium dihydrogen phosphate as a precursor, leads to the largest crystals described thus far for this compound. Its crystal structure is determined from single-crystal X-ray diffraction data. It crystallizes in the orthorhombic system (
space group,
= 10.1116(2) Å,
= 6.3652(1) Å,
= 7.5691(1) Å,
= 4) at room temperature and, below 220 K, changes towards the monoclinic system
2
/
, space group. The in situ powder X-ray thermo-diffraction monitoring for the compound, between room temperature and 1100 K, is also included. Thermal analysis shows that the solid is stable up to ca. 440 K. The kinetic analysis of thermal decomposition (hydrogenated and deuterated forms) is performed by using the isoconversional methods of Vyazovkin and a modified version of Friedman. Similar values for the kinetic parameters are achieved by both methods and they are checked by comparing experimental and calculated conversion curves.


Synthesis of nitrogen-doped carbon nanotubes-FePO

Lianmei Wei, Yi Zhang, Shengwen Chen, Luping Zhu, Xiaoyu Liu, Lingxue Kong, Lijun Wang
PMID: 30528009   DOI: 10.1016/j.jes.2018.04.024

Abstract

Phosphate residue is regarded as a hazardous waste, which could potentially create significant environmental and health problems if it is not properly treated and disposed of. In this study, nitrogen-doped carbon nanotubes-FePO
(NCNTs-FePO
) composite was successfully synthesized from phosphate residue, and its application as an effective catalyst was explored. Firstly, an effective method was developed to recover FePO
from phosphate residue, achieving an impressive FePO
mass recovery rate of 98.14%. Then, the NCNTs-FePO
catalyst was synthesized from the recovered FePO
by two main reactions, including surface modification and chemical vapor deposition. Finally, the synthesized NCNTs-FePO
was applied to photo-degrade 15 mg/L Rhodamine B (RhB) in a Fenton-like system. The results showed that 98.9% of RhB could be degraded in 60 min, closely following the pseudo-first-order kinetics model. It was found that even after six consecutive cycles, NCNTs-FePO
still retained a high catalytic capacity (>50%). Moreover, •OH radicals participating in the RhB degradation process were evidenced using quenching experiments and electron paramagnetic resonance analysis, and a rational mechanism was proposed. It was demonstrated that the materials synthesized from hazardous phosphate residue can be used as an effective catalyst for dye removal.


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